molecular formula C7H6O2 B14445839 7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde CAS No. 77023-20-2

7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde

Cat. No.: B14445839
CAS No.: 77023-20-2
M. Wt: 122.12 g/mol
InChI Key: GWCJDSTYGLSKOH-UHFFFAOYSA-N
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Description

7-Oxabicyclo[410]hepta-2,4-diene-1-carbaldehyde is a bicyclic organic compound characterized by its unique structure, which includes an oxirane ring fused to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol . The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium . This process is scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxorhenium catalysts for deoxygenative aromatization , triphenyl phosphite as an oxygen acceptor , and various oxidizing and reducing agents depending on the desired transformation.

Major Products

The major products formed from these reactions include:

Mechanism of Action

The mechanism by which 7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde exerts its effects involves its reactivity with various molecular targets. The oxirane ring is highly reactive and can interact with nucleophiles, leading to ring-opening reactions. These interactions can affect various molecular pathways, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde is unique due to its specific structure, which includes both an oxirane and a cyclohexene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and industrial applications.

Properties

CAS No.

77023-20-2

Molecular Formula

C7H6O2

Molecular Weight

122.12 g/mol

IUPAC Name

7-oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde

InChI

InChI=1S/C7H6O2/c8-5-7-4-2-1-3-6(7)9-7/h1-6H

InChI Key

GWCJDSTYGLSKOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(O2)(C=C1)C=O

Origin of Product

United States

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